![molecular formula C22H22N2O4S2 B4937648 N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B4937648.png)
N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide, also known as MRT68921, is a small molecule inhibitor of the protein kinase TBK1. TBK1 plays a crucial role in the immune response, and its dysregulation has been implicated in several diseases, including cancer and autoimmune disorders. MRT68921 has shown promise as a potential therapeutic agent for these conditions, and its synthesis, mechanism of action, and physiological effects have been extensively studied.
Mecanismo De Acción
N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide works by inhibiting the activity of TBK1, a protein kinase that plays a crucial role in the immune response. TBK1 is involved in the regulation of several signaling pathways, including those that activate the transcription factor NF-κB and the interferon response. By inhibiting TBK1, N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide can modulate these pathways, leading to reduced inflammation and enhanced immune function.
Biochemical and Physiological Effects:
N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of TBK1 activity, the modulation of NF-κB and interferon signaling pathways, and the reduction of inflammation. In addition, it has been found to induce apoptosis in cancer cells and to enhance the function of regulatory T cells, which play a crucial role in maintaining immune tolerance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide as a research tool is its specificity for TBK1, which allows for the selective modulation of this pathway without affecting other signaling pathways. However, its use in lab experiments is limited by its relatively low solubility and stability, which can make it difficult to prepare and use in assays. In addition, its high cost and limited availability may also be a barrier to its use in some research settings.
Direcciones Futuras
There are several potential future directions for research on N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide. One area of interest is the development of more potent and selective inhibitors of TBK1, which could have even greater therapeutic potential. Another direction is the investigation of the role of TBK1 in other diseases beyond cancer and autoimmune disorders, such as neurodegenerative diseases and infectious diseases. Finally, the use of N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide as a tool for studying the role of TBK1 in various biological processes could lead to new insights into the mechanisms underlying immune function and disease pathogenesis.
Métodos De Síntesis
N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide can be synthesized using a multistep process that involves the coupling of two key intermediates, N-(4-aminophenyl)-2-(methylthio)benzamide and 4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenylboronic acid. The reaction is catalyzed by palladium and requires the use of several reagents and solvents, including N-methylpyrrolidone, cesium carbonate, and 1,4-dioxane. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide has been the subject of numerous scientific studies, which have investigated its potential as a therapeutic agent for various diseases. In particular, it has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and pancreatic cancer. It has also been found to reduce inflammation and ameliorate symptoms in animal models of autoimmune disorders such as multiple sclerosis and lupus.
Propiedades
IUPAC Name |
N-[4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-15-8-13-20(28-2)19(14-15)24-30(26,27)17-11-9-16(10-12-17)23-22(25)18-6-4-5-7-21(18)29-3/h4-14,24H,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAOQFXVNZSUJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}-2-(methylsulfanyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4937570.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylmethanamine](/img/structure/B4937575.png)
![3-[2-(6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)hydrazino]propanoic acid](/img/structure/B4937580.png)
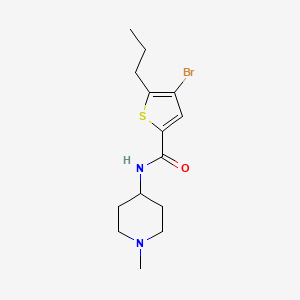
![6,6-dimethyl-2-[(2-phenoxyethyl)thio]-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4937594.png)
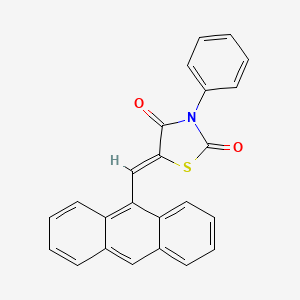
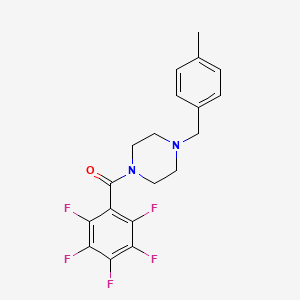
![ethyl 3-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4937625.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4937641.png)
![N-(3-chlorophenyl)-4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzamide](/img/structure/B4937662.png)
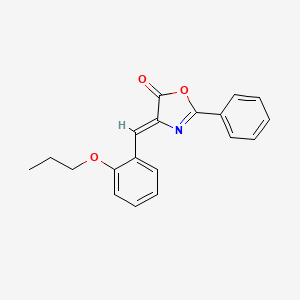
![5-(2,5-dimethyl-3-furyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B4937673.png)
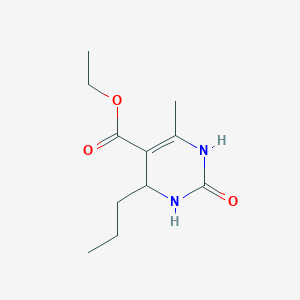
![(3-bromobenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4937694.png)